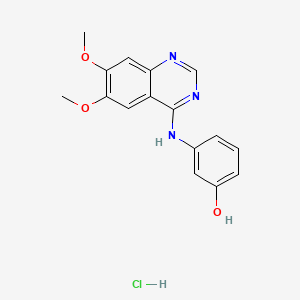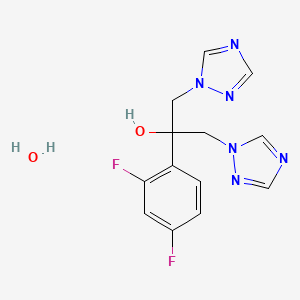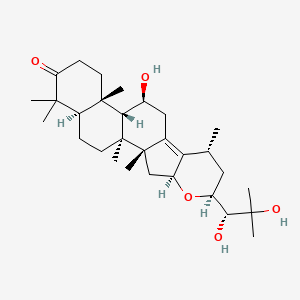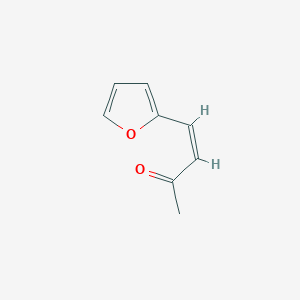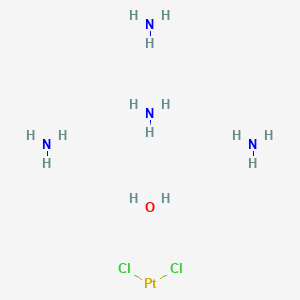
Tetraammineplatinum(II) chloride hydrate
描述
Tetraammineplatinum(II) chloride hydrate is a coordination complex of platinum(II) that consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions. This compound is commonly used as a precursor to synthesize other platinum catalysts .
作用机制
Tetraammineplatinum(II) chloride hydrate, also known as Tetraammineplatinum (II) chloride hydrate or TETRAAMMINEPLATINUM(II) CHLORIDE HYDRAT, is a coordination complex of platinum (II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions .
Target of Action
It is commonly used as a precursor to synthesize other platinum catalysts .
Mode of Action
The compound interacts with its targets through its central platinum ion. The platinum ion can form bonds with other molecules, enabling it to act as a catalyst in various chemical reactions .
Biochemical Pathways
This compound is used to deposit a layer of Pt electrode on Nafion membranes . It can also be used as a coupling catalyst in the electron beam technology for the decomposition of volatile organic compounds .
Pharmacokinetics
It is known that the compound is soluble in water, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific application. For instance, when used to deposit a layer of Pt electrode on Nafion membranes, it can enhance the conductivity of the membrane .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is sensitive to moisture and should be stored in a dry environment . Additionally, it decomposes at 250°C, emitting ammonia and chlorine fumes .
生化分析
Biochemical Properties
Tetraammineplatinum(II) Chloride Hydrate acts as a noble metal catalyst, primarily useful for homogeneous catalysis applications . It is used as a catalyst in hydrogenation, carbonylation, hydrosilylation, hydroformylation, chiral catalysis reactions, and ruthenium dyes
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions: Tetraammineplatinum(II) chloride hydrate can be synthesized by reacting ammonium chloroplatinate with ammonia in an aqueous solution. The reaction typically involves dissolving ammonium chloroplatinate in water and then adding ammonia to the solution. The mixture is stirred and heated to facilitate the formation of the this compound complex .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Tetraammineplatinum(II) chloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or carbonyl compounds under controlled conditions.
Major Products:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: Platinum complexes with different ligands.
科学研究应用
Tetraammineplatinum(II) chloride hydrate has a wide range of applications in scientific research, including:
Biology: Employed in the study of platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in developing new platinum-based anticancer drugs.
Industry: Utilized in the production of platinum electrodes and other platinum-containing materials.
相似化合物的比较
- Tetraamminepalladium(II) chloride monohydrate
- Tetraammineplatinum(II) hydroxide hydrate
- Ammonium tetrachloroplatinate(II)
- Sodium hexachloroplatinate(IV) hexahydrate
Uniqueness: Tetraammineplatinum(II) chloride hydrate is unique due to its specific coordination environment, which allows it to serve as a versatile precursor for various platinum-based catalysts. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
属性
IUPAC Name |
azane;dichloroplatinum;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNMCYHWRSOH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108374-32-9, 13933-33-0 | |
| Record name | Tetraammineplatinum(II) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in the fabrication of Platinum/carbon black (Pt/CB) powder coatings?
A1: this compound serves as the precursor material for platinum in the synthesis of Pt/CB powder. [] The compound, along with carbon black and ethyl cellulose, undergoes an ultrasonic treatment process. The drying temperature and the loading of this compound are crucial factors influencing the characteristics of the final Pt/CB product. []
Q2: How does the characterization of the synthesized Pt/CB powder relate to its potential applications?
A2: The study utilizes various techniques such as XRD, SEM, EDX, XRF, and TEM to analyze the synthesized Pt/CB powder. [] These analyses provide insights into the chemical composition and microstructure of the Pt/CB powder, which are essential for understanding its electrical conductivity properties. This information is crucial for applications like coating fluorine-doped tin oxide (FTO) conductive glasses, ultimately impacting their performance in various electrochemical applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)
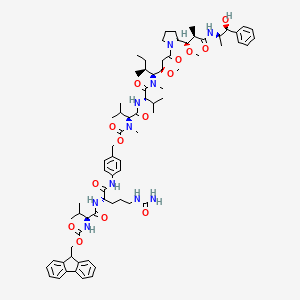
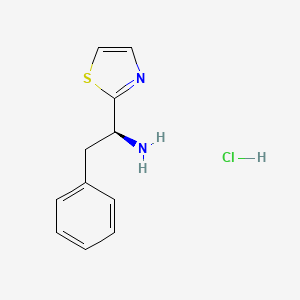
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B1139166.png)
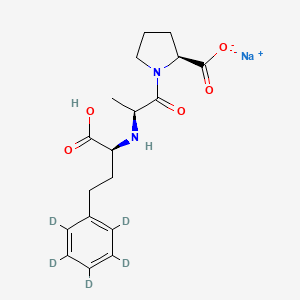
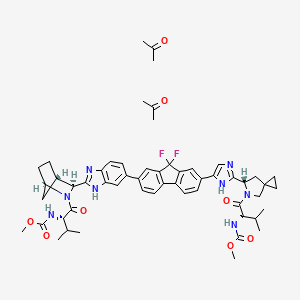
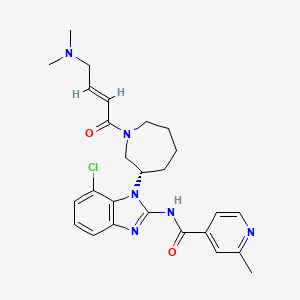
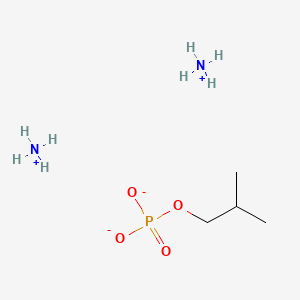
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)
